1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of indole derivatives, including 1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester, can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Indole derivatives, including 1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in cell signaling and as potential therapeutic agents.
Medicine: Investigated for their antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1H-Indole-3-carboxylic acid, 6-amino-1-hydroxy-2-methyl-, ethyl ester can be compared with other indole derivatives such as:
1-Methyl-1H-indole-3-carboxylic acid: Known for its use in the synthesis of receptor tyrosine kinase inhibitors.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbaldehyde: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
652969-89-6 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 6-amino-1-hydroxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3,13H2,1-2H3 |
InChI Key |
CWKVGCJFUBCBLL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=CC(=C2)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.